2-(4-chlorophenyl)sulfanylacetic acid;2-(dimethylamino)ethanol
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Overview
Description
2-(4-chlorophenyl)sulfanylacetic acid;2-(dimethylamino)ethanol is a compound that combines two distinct chemical entities: 2-(4-chlorophenyl)sulfanylacetic acid and 2-(dimethylamino)ethanol. This compound is used primarily in research and experimental applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)sulfanylacetic acid;2-(dimethylamino)ethanol typically involves a multi-step process. One common method includes the reaction of 4-chlorothiophenol with chloroacetic acid under basic conditions to form 2-(4-chlorophenyl)sulfanylacetic acid. This intermediate is then reacted with 2-(dimethylamino)ethanol under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its primary use in research rather than large-scale industrial applications. the synthesis methods used in laboratories can be scaled up with appropriate adjustments to reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)sulfanylacetic acid;2-(dimethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced under specific conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced chlorophenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chlorophenyl)sulfanylacetic acid;2-(dimethylamino)ethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)sulfanylacetic acid;2-(dimethylamino)ethanol involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The dimethylamino group can interact with various receptors or enzymes, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)thioacetic acid: Similar structure but lacks the dimethylamino group.
2-(dimethylamino)ethanol: Similar structure but lacks the chlorophenylsulfanyl group.
4-chlorothiophenol: Contains the chlorophenylsulfanyl group but lacks the acetic acid and dimethylaminoethanol components.
Uniqueness
2-(4-chlorophenyl)sulfanylacetic acid;2-(dimethylamino)ethanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This combination allows for diverse applications in research and potential therapeutic uses .
Properties
CAS No. |
105892-09-9 |
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Molecular Formula |
C12H18ClNO3S |
Molecular Weight |
291.79 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanylacetic acid;2-(dimethylamino)ethanol |
InChI |
InChI=1S/C8H7ClO2S.C4H11NO/c9-6-1-3-7(4-2-6)12-5-8(10)11;1-5(2)3-4-6/h1-4H,5H2,(H,10,11);6H,3-4H2,1-2H3 |
InChI Key |
WBCTXKQLKAYFAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCO.C1=CC(=CC=C1SCC(=O)O)Cl |
Origin of Product |
United States |
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